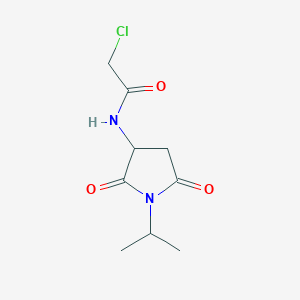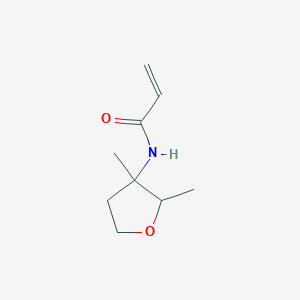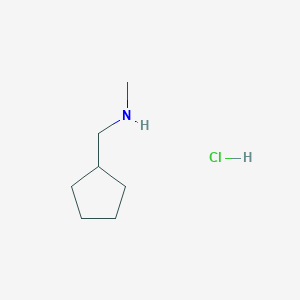
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, also known as QPPT, is a chemical compound with potential applications in scientific research. QPPT is a synthetic compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is not fully understood. However, it is believed to act as a dopamine transporter blocker, sigma-1 receptor agonist, and monoamine oxidase inhibitor. These actions may contribute to 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone's potential therapeutic effects.
Biochemical and Physiological Effects:
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its potential antidepressant effects. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has also been shown to have anxiolytic effects in animal studies. Additionally, 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has been shown to have potential neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is its potential use in scientific research. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has shown activity against various targets, making it a potentially useful tool for studying the mechanisms of various neurological and psychiatric disorders. However, one limitation of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is its limited availability. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic compound that may be difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone research. One potential direction is the development of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone derivatives with improved activity and selectivity. Another direction is the study of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone's potential use in combination with other drugs for the treatment of various disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone and its potential therapeutic effects.
Synthesemethoden
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone can be synthesized using various methods. One of the most commonly used methods involves the reaction of 3-quinolinecarboxylic acid with pyrrolidine and thiophene-3-carbaldehyde in the presence of a catalyst. The resulting compound is then purified using chromatography techniques. Other methods involve the use of different starting materials and catalysts.
Wissenschaftliche Forschungsanwendungen
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has potential applications in scientific research. It has been shown to have activity against various targets, including the dopamine transporter, sigma-1 receptor, and monoamine oxidase. 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone has also been studied for its potential use in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and addiction.
Eigenschaften
IUPAC Name |
1-(3-quinolin-8-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-18(11-14-7-10-24-13-14)21-9-6-16(12-21)23-17-5-1-3-15-4-2-8-20-19(15)17/h1-5,7-8,10,13,16H,6,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEANTLRYXCLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-acetyl-5-phenyl-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2676230.png)

![3-(5-Chloro-2-methylbenzo[d]thiazol-3-ium-3-yl)propane-1-sulfonate hydrate](/img/no-structure.png)
![3-(3,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2676233.png)


![ethyl 4-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2676238.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2676239.png)



![5-amino-N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2676248.png)
